5-Acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
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Overview
Description
5-Acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound that features multiple functional groups, including acetyl, hydroxy, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by specific reactions to introduce the acetyl, hydroxy, nitro, and trifluoromethyl groups. Common reaction conditions include the use of catalysts, specific temperature and pressure settings, and controlled pH environments.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, the compound may serve as a probe or reagent to study biochemical pathways and interactions.
Medicine
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-4-hydroxy-6-(2-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
- 5-Acetyl-4-hydroxy-6-(2-hydroxy-5-chlorophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Uniqueness
The presence of the nitro group in 5-Acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one distinguishes it from similar compounds, potentially imparting unique reactivity and biological activity.
Properties
IUPAC Name |
5-acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O6/c1-5(20)9-10(7-4-6(19(24)25)2-3-8(7)21)17-11(22)18-12(9,23)13(14,15)16/h2-4,9-10,21,23H,1H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHPTSFYYHZJHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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